Sodium camptothecin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium Camptothecin is a water-soluble derivative of Camptothecin, a quinoline alkaloid isolated from the Chinese tree Camptotheca acuminata. Camptothecin is known for its potent anticancer properties, primarily due to its ability to inhibit the enzyme DNA topoisomerase I, which is crucial for DNA replication and transcription .
Mechanism of Action
Target of Action
Sodium Camptothecin primarily targets the nuclear enzyme DNA topoisomerase I . This enzyme plays a crucial role in reducing the torsional stress of supercoiled DNA during replication, recombination, transcription, and repair of DNA .
Biochemical Pathways
The affected pathway involves the inhibition of topoisomerase I, which leads to the interruption of cell division processes . The formation of the ternary complex tends to produce potentially lethal double-strand DNA breaks, resulting in apoptosis .
Pharmacokinetics
It is known that the compound exists in equilibrium between its lactone and carboxylate forms under physiological conditions . The carboxylate form, being more soluble, has been proposed for use as a drug .
Result of Action
The result of this compound’s action is the induction of apoptosis, or programmed cell death . This is due to the DNA damage caused by the stabilization of the ternary complex and the prevention of DNA re-ligation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its ionic form preferentially binds to human serum albumin, lowering the concentration of the accessible drug . Furthermore, its low solubility in water and rapid inactivation due to the lactone ring opening at physiological pH can hamper its therapeutic use .
Biochemical Analysis
Biochemical Properties
Sodium camptothecin, like other camptothecins, exhibits a unique mechanism of action involving the inhibition of topoisomerase I . Topoisomerase I is a nuclear enzyme that reduces the torsional stress of supercoiled DNA during replication, recombination, transcription, and repair of DNA . This compound binds to the topoisomerase I and DNA complex, stabilizing it and preventing DNA re-ligation, which results in DNA damage and ultimately apoptosis .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. Its primary effect is the induction of DNA damage, which leads to apoptosis . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the topoisomerase I and DNA complex . This results in a ternary complex that stabilizes the complex and prevents DNA re-ligation . This causes DNA damage, which results in apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies can vary .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Camptothecin and its derivatives are known to have a unique intracellular target, topoisomerase I .
Subcellular Localization
Given its mechanism of action involving the inhibition of topoisomerase I, it is likely that this compound localizes to the nucleus where topoisomerase I is found .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium Camptothecin involves the conversion of Camptothecin to its sodium salt form. This process typically includes the following steps:
Isolation of Camptothecin: Camptothecin is extracted from the bark and stem of Camptotheca acuminata.
Conversion to this compound: The isolated Camptothecin is then reacted with a sodium hydroxide solution to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Extraction: Large-scale extraction of Camptothecin from plant sources.
Purification: Purification of the extracted Camptothecin to remove impurities.
Conversion: Conversion of purified Camptothecin to this compound using sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions: Sodium Camptothecin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties .
Scientific Research Applications
Sodium Camptothecin has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential anticancer properties.
Biology: Studied for its effects on cellular processes, including DNA replication and transcription.
Medicine: Investigated for its potential use in cancer therapy, particularly for its ability to inhibit DNA topoisomerase I.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery
Comparison with Similar Compounds
Topotecan: A water-soluble derivative of Camptothecin used in cancer therapy.
Irinotecan: Another derivative of Camptothecin with potent anticancer activity.
Belotecan: A semi-synthetic derivative of Camptothecin used in chemotherapy
Comparison: Sodium Camptothecin is unique due to its water solubility, which enhances its bioavailability compared to Camptothecin. it shares the same mechanism of action as other Camptothecin derivatives, such as Topotecan and Irinotecan. The primary difference lies in their solubility, pharmacokinetics, and specific clinical applications .
Properties
CAS No. |
25387-67-1 |
---|---|
Molecular Formula |
C20H15N2NaO4 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
sodium;(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-olate |
InChI |
InChI=1S/C20H15N2O4.Na/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24;/h3-8H,2,9-10H2,1H3;/q-1;+1/t20-;/m0./s1 |
InChI Key |
HVGXXVCXEMRSLD-BDQAORGHSA-N |
SMILES |
CCC(C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)[O-].[Na+] |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)[O-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
20(S)-Camptothecin sodium salt, AI3-62931, Camptothecine sodium, Camptothecin, sodium salt, Camptothecin sodium, NSC-100880, Sodium camptothecin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.